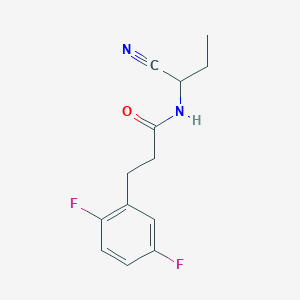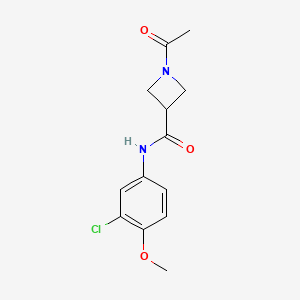
1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method is the cyclization of β-amino alcohols or β-amino acids under acidic or basic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution with the 3-chloro-4-methoxyphenyl Group: This step involves the substitution of the azetidine ring with the 3-chloro-4-methoxyphenyl group. This can be achieved through nucleophilic substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.
Substitution: Nucleophiles such as amines, thiols, and other suitable reagents under conditions that favor nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile used.
科学的研究の応用
1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure and reactivity make it a candidate for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: The compound’s ability to undergo polymerization reactions makes it useful in the development of advanced materials, such as polymers with specific properties for industrial applications.
Biological Research: The compound is used in studies related to its biological activity, including its interactions with enzymes and receptors. It may serve as a tool compound for investigating biological pathways and mechanisms.
Chemical Synthesis: The compound is employed as a building block in the synthesis of more complex molecules, enabling the exploration of new chemical reactions and synthetic methodologies.
作用機序
The mechanism of action of 1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring imparts unique reactivity, allowing it to interact with enzymes, receptors, and other biomolecules. The presence of the acetyl, chloro, and methoxy groups further modulates its activity and specificity. Detailed studies on its mechanism of action may reveal its potential as an inhibitor or activator of specific biological processes.
類似化合物との比較
Similar Compounds
Azetidine-3-carboxamide: A simpler analog without the acetyl and 3-chloro-4-methoxyphenyl groups.
1-acetylazetidine-3-carboxamide: Lacks the 3-chloro-4-methoxyphenyl group.
N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide: Lacks the acetyl group.
Uniqueness
1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the acetyl group enhances its reactivity, while the 3-chloro-4-methoxyphenyl group provides additional sites for interaction with molecular targets. This combination makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
1-acetyl-N-(3-chloro-4-methoxyphenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O3/c1-8(17)16-6-9(7-16)13(18)15-10-3-4-12(19-2)11(14)5-10/h3-5,9H,6-7H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQFCVWVRGUNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
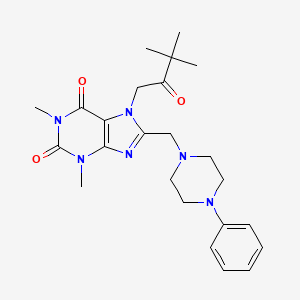
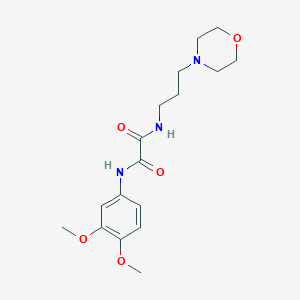

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(2-methoxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2827878.png)
![1-methyl-3-(1-methyl-2-oxopropyl)-10-(4-phenoxyphenyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/new.no-structure.jpg)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2827885.png)

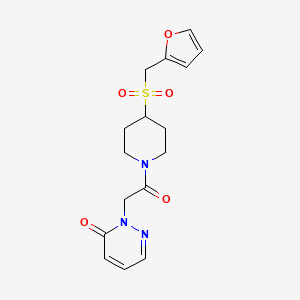
![4-[2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4-OXO[1]BENZOTHIENO[3,2-D]PYRIMIDIN-3(4H)-YL]-N-(3-METHOXYPROPYL)BUTANAMIDE](/img/structure/B2827888.png)
![3-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine](/img/structure/B2827889.png)
![3-(4-Chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2827890.png)

